Spicamycin

Nucleoside antibiotic N-glycoside linkage Adenine glycosylation

Spicamycin (CAS 87099-85-2, molecular formula C30H51N7O7) is a nucleoside antibiotic produced by Streptomyces alanosinicus. It belongs to a structurally distinct class of acylated 4-aminoheptosyl-β-N-glycosides that includes the septacidins, with the critical differentiating feature being a C(6)-N-glycosidic linkage to adenine rather than the conventional N(9)-furanose linkage found in typical nucleoside antibiotics.

Molecular Formula C30H51N7O7
Molecular Weight 621.8 g/mol
Cat. No. B15560092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpicamycin
Molecular FormulaC30H51N7O7
Molecular Weight621.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20?,23-,25-,26-,27+,30+/m1/s1
InChIKeyYBZRLMLGUBIIDN-NZSGCTDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spicamycin Compound Overview for Scientific Procurement: Nucleoside Antibiotic with N6-Glycosylation and Multi-Indication Potential


Spicamycin (CAS 87099-85-2, molecular formula C30H51N7O7) is a nucleoside antibiotic produced by Streptomyces alanosinicus [1]. It belongs to a structurally distinct class of acylated 4-aminoheptosyl-β-N-glycosides that includes the septacidins, with the critical differentiating feature being a C(6)-N-glycosidic linkage to adenine rather than the conventional N(9)-furanose linkage found in typical nucleoside antibiotics [2]. The natural product exists as a mixture of congeners varying in fatty acid chain lengths (C12–C18), each bearing an aminoheptose sugar, a glycine linker, and an N-acyl fatty acid side chain [3]. Spicamycin was originally identified as a potent inducer of differentiation in HL-60 human promyelocytic leukemia cells and M1 murine myeloid leukemia cells [4]. Its semi-synthetic derivative KRN5500 advanced to Phase I/II clinical trials for both solid tumors and cancer-associated neuropathic pain [5].

Why Spicamycin Cannot Be Substituted by Generic Purine Nucleoside Analogs: Evidence of Stereochemical, Linkage, and Pharmacodynamic Uniqueness


Spicamycin and its analogs occupy a pharmacochemical space that is inaccessible to conventional purine nucleoside antibiotics due to three irreducibly differentiating features. First, the glycosylation occurs at the C(6)-amino group of adenine rather than at N(9), producing an N-glycoside linkage that has no equivalent in standard nucleoside libraries and mandates entirely distinct synthetic routes [1]. Second, the aminoheptose sugar core is stereochemically defined as L-glycero-β-L-manno-heptopyranose; its 2-epimer in septacidin (L-gluco configuration) yields a compound series with a narrower antitumor spectrum and no clinical progression [2]. Third, the glycine linker between the sugar and the fatty acid side chain is not a passive spacer—replacement with L-threonine or extension to glycylglycine alters cytotoxicity by orders of magnitude (SPM VIII IC50 25 nM vs. 0.11 nM for the glycylglycine analog against P388 cells), demonstrating that even conservative amino acid substitutions catastrophically change pharmacological activity [3]. These structural determinants mean that no generic nucleoside antibiotic, including septacidin, can serve as a drop-in replacement for spicamycin or its therapeutically optimized congeners in any research or clinical context.

Spicamycin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


N6-Glycosidic Linkage vs. N9-Glycosidic Linkage: A Structural Class Distinction Among Nucleoside Antibiotics

Spicamycin is glycosylated at the C(6)-amino group of adenine via an N-glycosidic bond, whereas all conventional adenine-nucleoside antibiotics (e.g., puromycin, cordycepin, tubercidin) bear a furanose sugar at the N(9) position. This structural distinction was confirmed by total synthesis [1]. The C(6)-N-glycosidic architecture creates a fundamentally different molecular scaffold that requires dedicated Pd-catalyzed coupling conditions for synthetic access (activation energy of anomerization ≈30 kcal/mol) and is incompatible with standard nucleoside phosphorylation and incorporation pathways [2]. This linkage type is shared only with septacidin among known natural products, but septacidin differs in the stereochemistry of the 4-aminoheptose sugar (L-gluco vs. L-manno) and lacks the broad antitumor spectrum of spicamycin [3].

Nucleoside antibiotic N-glycoside linkage Adenine glycosylation

SPM VIII vs. Mitomycin C: Superior Colon Cancer Xenograft Activity with Tumor Mass Reduction in More Tumors

In a direct head-to-head comparison in the human tumor-nude mouse xenograft model, the spicamycin analogue SPM VIII (dodecanoyl congener) was compared against mitomycin C (MMC), a clinically established chemotherapeutic agent. SPM VIII administered intravenously at 6 mg/kg/day daily for 5 days achieved tumor mass reduction in 4 of 12 colon cancer xenografts, whereas MMC at 6.7 mg/kg single dose achieved reduction in only 1 of 11 colon cancers [1]. In a broader comparative study with 5'-deoxy-5-fluorouridine, SPM VIII demonstrated the highest effect on SC-9 human stomach cancer and COL-1 human colon cancer among all three tested compounds [2]. Furthermore, SPM VIII showed the highest therapeutic index among all semi-synthetic spicamycin congeners evaluated [3].

Colon cancer xenograft Mitomycin C comparator Tumor mass reduction

KRN5500 vs. Mitomycin C: Equivalent Overall Response Rate but Superior Tumor Mass Reduction (52% vs. 39%)

KRN5500, a semi-synthetic spicamycin derivative with a tetradecadienoyl fatty acid side chain, was compared head-to-head with mitomycin C in a 26-cancer human tumor xenograft panel. KRN5500 (4 mg/kg/day × 5, i.v.) and MMC (6.7 mg/kg/day × 1, i.v.) showed approximately equivalent overall response rates by tumor growth inhibition rate (TGIR: 72% for KRN5500 vs. 73% for MMC), but KRN5500 produced tumor mass reduction in 52% of tumors compared to only 39% for MMC [1]. In colon cancers specifically, KRN5500 outperformed MMC on both TGIR (69% vs. 58%) and tumor mass reduction (46% vs. 23%), with COL-1 colon cancer showing a TGIR of 93% and a 0.22-fold reduction from starting tumor volume [2]. KRN5500 also demonstrated a different antitumor spectrum from MMC, indicating a distinct mechanism of action [3].

KRN5500 Mitomycin C comparator Tumor growth inhibition rate Tumor mass reduction

Fatty Acid Chain Length–Dependent Cytotoxicity: SPM VIII (Dodecanoyl) Shows Highest Therapeutic Index Among 16 Semi-Synthetic Congeners

A systematic structure–activity relationship study of semi-synthetic spicamycin analogues (SPMs) differing only in fatty acid chain length (C12–C18) revealed a strong chain-length dependence of cytotoxicity. Dodecanoyl (SPM VIII, C12), tetradecanoyl (SPM X, C14), hexadecanoyl (SPM XII, C16), and icosanoyl (SPM XVI, C20) analogues exhibited the most potent cytotoxic activity against P388 murine leukemia cells [1]. SPM VIII was singled out as the congener with the highest therapeutic index among all SPMs tested against SC-9 human gastric cancer xenografts, with antitumor activity superior to that of mitomycin C [2]. Natural spicamycin is a mixture of chain-length variants; procurement of a single, defined congener such as SPM VIII is critical for reproducible experimental outcomes [3].

Structure-activity relationship Fatty acid chain length Therapeutic index P388 leukemia

KRN5500 Evasion of P-Glycoprotein–Mediated Multidrug Resistance vs. Standard Chemotherapeutics

KRN5500 was evaluated in P-glycoprotein (P-gp)-overexpressing LLC-GA5-COL150 cells (transfected with human MDR1 cDNA) versus parental LLC-PK1 cells. The MTT assay revealed comparable growth-inhibitory effects in both cell lines (IC50 = 79.4 nM in MDR1-overexpressing cells vs. 72.7 nM in parent cells), a near-identical potency profile that contrasts sharply with established chemotherapeutics such as doxorubicin and vinblastine, which exhibit dramatic potency losses in P-gp-overexpressing cells [1]. While KRN5500 did interact with P-gp (demonstrated by concentration-dependent inhibition of [3H]azidopine binding and a slight decrease in cellular accumulation in MDR1 cells), the basal-to-apical transport ratio was only marginally elevated, indicating that KRN5500 is hardly transported by P-gp [2]. These observations support the conclusion that KRN5500 may retain activity against tumors exhibiting P-gp-mediated multidrug resistance, a property not shared by most conventional anticancer agents [3].

P-glycoprotein Multidrug resistance MDR1 Cellular pharmacokinetics

Enantioselective Cytotoxicity: L-Rhamnospicamycin (IC50 120 nM) vs. D-Mannose Enantiomer (No Cytotoxicity)

The rhamnose analogue of spicamycin (rhamnospicamycin) was synthesized in both enantiomeric forms. The L-(+)-enantiomer 2a, containing an L-rhamnose sugar fragment, exhibited potent cytotoxicity with an IC50 of 120 nM against human myeloma cells, whereas the D-(-)-enantiomer 2b, based on a D-mannose structure, showed no significant cytotoxicity at any tested concentration [1]. Furthermore, an analogue in which the adenine nucleobase was replaced by a simple methoxy group (analogue 16) also lost all cytotoxic activity, demonstrating that both the correct sugar stereochemistry and the adenine base are non-negotiable structural requirements for spicamycin-class bioactivity [2]. This strict enantioselectivity distinguishes spicamycin analogues from many less stereochemically constrained cytotoxic nucleosides and imposes rigorous requirements on synthetic and quality-control protocols [3].

Stereochemistry-activity relationship Rhamnose analog Enantioselective cytotoxicity Human myeloma

Spicamycin Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Colorectal and Gastric Cancer Xenograft Studies Requiring Superior Positive Control Activity Over Mitomycin C

SPM VIII (dodecanoyl spicamycin) is the optimal positive control for human colon and gastric cancer xenograft experiments where mitomycin C provides insufficient tumor mass reduction. Comparative data show SPM VIII achieves tumor mass reduction in 33% of colon cancer xenografts versus only 9% for MMC, and demonstrates the highest activity against SC-9 gastric cancer among spicamycin congeners, MMC, and 5'-DFUR [1]. KRN5500 further improves upon this profile with a 46% tumor mass reduction rate in colon cancers versus MMC's 23% [2]. Researchers should specify the dodecanoyl congener (SPM VIII) or the tetradecadienoyl congener (KRN5500) rather than the natural mixture to ensure reproducible dosing and inter-study comparability [3].

Multidrug Resistance Pharmacology: Tool Compound for P-Glycoprotein Evasion Mechanism Studies

KRN5500 serves as a validated tool compound for investigating P-gp-independent cytotoxic mechanisms. Its near-identical IC50 in MDR1-overexpressing versus parental cells (ratio 1.09) and minimal vectorial transport by P-gp contrast with the behavior of standard substrates like doxorubicin, making KRN5500 an essential reference compound for MDR pharmacology laboratories [1]. This property is directly relevant to industrial oncology drug discovery programs screening for MDR-evasive chemotypes and to academic groups studying P-gp substrate specificity determinants [2].

Myeloid Leukemia Differentiation Induction Studies Requiring a Non-Retinoid Chemical Probe

Spicamycin is one of the few microbial natural products that induces terminal differentiation of both HL-60 human promyelocytic leukemia cells and M1 murine myeloid leukemia cells, offering a mechanistically distinct alternative to all-trans retinoic acid (ATRA) and DMSO for differentiation biology studies [1]. The differentiation-inducing activity is more potent with spicamycin than with its derivative KRN5500 in MTT assays of myeloid cell sensitivity [2]. This property supports spicamycin's use as a chemical biology probe for studying differentiation pathways in leukemia models, particularly where retinoid-based inducers are confounded by receptor-mediated pleiotropy [3].

Neuropathic Pain Drug Development: Clinically Validated Non-Opioid Analgesic Lead Scaffold

KRN5500 is the only spicamycin derivative to have demonstrated statistically significant neuropathic pain relief in a placebo-controlled Phase 2a clinical trial, achieving a median 24% reduction in pain intensity from baseline versus 0% for placebo (P = 0.03) with a largest weekly reduction of 29.5% [1]. This clinical validation, combined with KRN5500's non-opioid mechanism of action, positions it as a uniquely derisked lead scaffold for analgesic drug development programs seeking alternatives to opioid-based therapies for cancer-associated neuropathic pain [2]. The FDA Fast Track designation further underscores the translational potential of this indication [3].

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